5.4- to 19.1-Fold Superior Cytotoxic Potency Compared to Irinotecan Across Five Human Cancer Cell Lines
Antitumor agent-61 (Compound 9b) exhibits 5.4- to 19.1-fold increased cytotoxic activity compared to the reference drug irinotecan across five human cancer cell lines [1]. The most pronounced enhancement was observed in SK-OV-3 ovarian cancer cells (19.1-fold), followed by MCF-7 breast cancer cells (18.0-fold) [1]. This head-to-head comparison was performed under identical MTT assay conditions with both compounds evaluated in parallel [1].
| Evidence Dimension | Cytotoxic potency enhancement (fold-increase over irinotecan) |
|---|---|
| Target Compound Data | IC50 range: 0.92-3.23 μM across six cell lines |
| Comparator Or Baseline | Irinotecan: IC50 range approximately 5-62 μM across the same panel (calculated from 5.4-19.1-fold difference) |
| Quantified Difference | 5.4-fold to 19.1-fold increased activity depending on cell line; SK-OV-3: 19.1-fold; MCF-7: 18.0-fold; MG-63: 12.5-fold; U2OS: 9.8-fold; A549: 5.4-fold |
| Conditions | MTT assay; 48-hour incubation; cell lines: SK-OV-3, SK-OV-3/CDDP, U2OS, MCF-7, A549, MG-63 |
Why This Matters
This magnitude of potency enhancement enables lower effective dosing, potentially reducing compound consumption in research workflows and minimizing off-target exposure in preclinical models.
- [1] Huang X, et al. Synthesis, mechanisms of action, and toxicity of novel aminophosphonates derivatives conjugated irinotecan in vitro and in vivo as potent antitumor agents. Eur J Med Chem. 2020;186:111865. View Source
